2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691663
InChI: InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1
SMILES:
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside

CAS No.:

Cat. No.: VC16691663

Molecular Formula: C21H20O11

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl-D-glucopyranoside -

Specification

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21?/m1/s1
Standard InChI Key PEFNSGRTCBGNAN-MKJMBMEGSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl β-D-glucopyranoside, reflects its dual-component structure:

  • A flavone core (4-oxo-4H-chromen) with hydroxyl groups at positions 3', 4', and 5.

  • A β-D-glucopyranoside unit linked to the flavone’s 7-hydroxyl group via an O-glycosidic bond .

The glucopyranoside moiety enhances solubility and bioavailability compared to its aglycone counterpart, a common feature in flavonoid glycosides .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H22O14\text{C}_{24}\text{H}_{22}\text{O}_{14}
Molecular Weight534.4231 g/mol
CAS Number98767-38-5
SolubilityLikely polar (inferred from glucoside)

Structural Comparison with Analogous Flavonoids

Luteolin-7-O-Glucoside (Cynaroside)

Luteolin-7-O-glucoside (C21_{21}H20_{20}O11_{11}), a well-studied analog, shares the flavone backbone and 7-O-glucoside substitution but lacks the 5-hydroxy and 3',4'-dihydroxyphenyl groups present in the target compound . Despite structural differences, both compounds exhibit:

  • Antioxidant activity: Scavenging of reactive oxygen species (ROS) via hydroxyl groups .

  • Glycoside-enhanced bioavailability: Improved absorption due to glucopyranosyl attachment .

Table 2: Comparative Analysis of Flavonoid Glycosides

CompoundMolecular FormulaKey SubstitutionsReported Activities
Target CompoundC24_{24}H22_{22}O14_{14}3',4',5-trihydroxyphenyl; 7-O-β-D-glucopyranosideLimited data (predicted)
Luteolin-7-O-glucoside (Cynaroside)C21_{21}H20_{20}O11_{11}3',4'-dihydroxyphenyl; 7-O-β-D-glucopyranosideNeuroprotective, antioxidant

Pharmacological Prospects and Challenges

Drug Development Considerations

  • Bioavailability: Glycosides typically exhibit better absorption than aglycones due to intestinal β-glucosidase activity .

  • Synthesis: No reported synthetic routes exist for the target compound. Extraction from natural sources (e.g., Salvia species) may be feasible .

Research Gaps

  • In vivo studies: Absence of data on pharmacokinetics or toxicity.

  • Target specificity: Unknown interactions with neurodegenerative disease pathways (e.g., α-synuclein aggregation).

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